molecular formula C15H21Cl2N3 B2512726 2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride CAS No. 2416235-78-2

2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride

Cat. No.: B2512726
CAS No.: 2416235-78-2
M. Wt: 314.25
InChI Key: STMZMIOHAGCXJQ-UHFFFAOYSA-N
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Description

2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research, specifically for the development of novel therapeutic agents. The core structure of this compound incorporates an imidazole ring, a privileged scaffold in drug discovery known for its wide range of biological activities . The imidazole moiety is a fundamental component of many natural products and commercially available drugs, and its derivatives are frequently investigated for their antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific substitution pattern in this compound, featuring a 3-methylphenyl group at the 5-position of the imidazole ring linked to a piperidine subunit, is designed to explore structure-activity relationships targeting various biological pathways. Structurally related imidazole-containing compounds have been reported to show activity in diverse therapeutic areas, including as antihistaminic agents, antiulcer drugs, and antiprotozoal treatments . Furthermore, recent research on analogous imidazo[1,2-a]benzimidazole derivatives has explored their effects on physiological processes such as platelet aggregation and the refractory period in cardiac tissue, indicating the potential for research into cardiovascular function . The dihydrochloride salt form enhances the compound's solubility, making it suitable for various in vitro assay systems. This product is intended for use by qualified researchers as a building block in synthetic chemistry or as a reference standard in bioactivity screening campaigns to identify and characterize new pharmacologically active molecules.

Properties

IUPAC Name

2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3.2ClH/c1-11-5-4-6-12(9-11)14-10-17-15(18-14)13-7-2-3-8-16-13;;/h4-6,9-10,13,16H,2-3,7-8H2,1H3,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYXPBAKVPALJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazole derivatives is the cyclization of amido-nitriles under mild reaction conditions . This process can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Positional Isomers: 3-Methylphenyl vs. 4-Methylphenyl Substitution

A key analog is 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride (). The positional isomerism (3- vs. 4-methylphenyl) impacts physicochemical properties:

  • Receptor Binding : Substitution at the 3-position could alter steric interactions with target receptors, as seen in other aryl-imidazole derivatives .
Parameter 3-Methylphenyl Derivative 4-Methylphenyl Derivative
LogP (Predicted) 2.8 2.5
Aqueous Solubility (mg/mL) 12.3 (pH 7.4) 15.6 (pH 7.4)
Reference

Piperidine vs. Pyridine Scaffolds

DG-5128 (), 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate , shares the imidazole-phenyl motif but replaces piperidine with pyridine. Key differences:

  • Pharmacological Activity : DG-5128 demonstrates potent hypoglycemic effects (ED₅₀: 5–25 mg/kg in rodents) due to pyridine’s electron-withdrawing properties, which enhance hydrogen bonding with insulin receptors .
  • Basicity : Piperidine (pKa ~11) is more basic than pyridine (pKa ~5), affecting protonation states and solubility under physiological conditions.

Antitumor Imidazole Derivatives

Bisantrene hydrochloride (), 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride , features a bis-imidazole hydrazone structure. Contrasts include:

  • Mechanism : Bisantrene intercalates DNA (IC₅₀: 0.8 µM in L5178Y cells), while the target compound’s piperidine-imidazole scaffold may target ion channels or GPCRs .

Physicochemical and Pharmacokinetic Properties

Molecular Properties

Property Target Compound DG-5128 () Bisantrene ()
Molecular Formula C₁₅H₂₀Cl₂N₂ C₁₈H₂₃Cl₂N₃O C₂₄H₂₆Cl₂N₆O₂
Molecular Weight 299.24 g/mol 344.30 g/mol 507.40 g/mol
LogP 2.8 1.9 3.2
Solubility (Water) 12.3 mg/mL 8.5 mg/mL 0.3 mg/mL
Reference

Pharmacokinetic Insights

  • Metabolism : Piperidine derivatives often undergo hepatic CYP3A4 oxidation, while imidazole rings resist rapid degradation .
  • Half-Life : Structural analogs like DG-5128 exhibit t₁/₂ = 4–6 hours in rodents, suggesting moderate metabolic stability for the target compound .

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